Fmoc-L-Ile-Aib-OH

Catalog No.
S14151188
CAS No.
M.F
C25H30N2O5
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ile-Aib-OH

Product Name

Fmoc-L-Ile-Aib-OH

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H30N2O5/c1-5-15(2)21(22(28)27-25(3,4)23(29)30)26-24(31)32-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)

InChI Key

JQJLZKOANUNVND-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-Isoleucine-α-aminoisobutyric acid (Fmoc-L-Ile-Aib-OH) is a synthetic amino acid derivative characterized by its unique structure that includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has a molecular formula of C25H30N2O5 and a molecular weight of 438.22 g/mol. It appears as a white to off-white powder and is primarily utilized in peptide synthesis due to its ability to enhance the stability and solubility of peptides during the synthesis process .

Typical of amino acids, particularly in peptide coupling reactions. The Fmoc group serves as a protective group that can be removed under basic conditions, allowing for the subsequent addition of other amino acids in solid-phase peptide synthesis (SPPS). The coupling reactions typically involve activating agents such as diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds between the carboxyl group of Fmoc-L-Ile-Aib-OH and the amino group of another amino acid .

While specific biological activities of Fmoc-L-Ile-Aib-OH are not extensively documented, compounds containing α-aminoisobutyric acid are known to influence various biological processes. They may exhibit properties such as enhancing peptide stability and bioactivity, which can be critical in drug development and therapeutic applications. Additionally, peptides synthesized using Fmoc-L-Ile-Aib-OH have been studied for their potential roles in modulating biological pathways, including those related to pain modulation and neuroprotection .

The synthesis of Fmoc-L-Ile-Aib-OH typically involves solid-phase peptide synthesis techniques. The general steps include:

  • Resin Preparation: The resin is functionalized to allow for attachment of the first amino acid.
  • Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amine for coupling.
  • Coupling Reaction: The activated form of another amino acid is introduced to form a peptide bond.
  • Repetition: Steps 2 and 3 are repeated for additional amino acids until the desired peptide length is achieved.
  • Cleavage: The final product is cleaved from the resin using an appropriate cleavage reagent, often involving trifluoroacetic acid (TFA) .

Fmoc-L-Ile-Aib-OH is primarily used in the field of peptide synthesis, particularly in creating peptides with enhanced stability and bioactivity. Its applications include:

  • Pharmaceutical Development: Used in designing peptides for therapeutic purposes, including drug candidates targeting various diseases.
  • Cosmetic Formulations: Incorporated into formulations aimed at skin rejuvenation and repair.
  • Research: Utilized in studies investigating protein interactions and functions due to its unique structural properties .

Several compounds share structural similarities with Fmoc-L-Ile-Aib-OH, particularly those containing α-aminoisobutyric acid or similar protective groups. Here is a comparison highlighting their uniqueness:

CompoundStructure FeaturesUnique Aspects
Fmoc-L-Valine-OHContains valine instead of isoleucineValine may exhibit different hydrophobicity
Fmoc-L-Leucine-OHContains leucineLeucine's bulkiness may affect peptide folding
Fmoc-L-Alanine-OHContains alanineSmaller side chain influences flexibility
Fmoc-α-aminoisobutyric acid-OHDirectly contains α-aminoisobutyric acidEnhances steric hindrance

Fmoc-L-Ile-Aib-OH stands out due to its combination of an isoleucine side chain with α-aminoisobutyric acid, which contributes to unique steric effects that can influence peptide conformation and stability significantly more than other similar compounds .

The integration of α-aminoisobutyric acid (Aib) into peptide chemistry traces back to the mid-20th century, when researchers first identified its presence in fungal antibiotics like alamethicin. Aib’s gem-dimethyl group, which enforces a pronounced Thorpe–Ingold effect, was recognized for stabilizing 3₁₀-helical conformations—a structural motif rarely observed in natural proteins but critical for membrane-active peptides. Early syntheses of Aib-containing peptides relied on solution-phase methods, which were laborious and low-yielding due to steric hindrance from the quaternary α-carbon.

The advent of Fmoc-based SPPS in the 1980s revolutionized Aib incorporation. Unlike Boc (tert-butoxycarbonyl) strategies requiring harsh acidic conditions, Fmoc protection allowed mild deblocking with piperidine, preserving acid-sensitive residues. By the 2000s, optimized coupling reagents like HATU and Oxyma Pure enabled efficient Aib-on-Aib elongations, reducing coupling times from hours to minutes. Fmoc-L-Ile-Aib-OH emerged as a key derivative during this period, combining L-isoleucine’s hydrophobic side chain with Aib’s helix-inducing backbone. Its commercial availability after 2010, with purities exceeding 99% and isomer content below 0.1%, democratized access to complex peptidomimetics.

Academic Significance of Fmoc-Protected Dipeptide Building Blocks

Fmoc-L-Ile-Aib-OH exemplifies the strategic value of preassembled dipeptides in SPPS. By providing a rigid Aib-Pro motif surrogate, this building block circumvents the slow coupling kinetics of sequential Aib additions, which typically exhibit reaction rates 100-fold lower than standard amino acids. Studies comparing Fmoc-Xxx-Aib-OH isomers (Xxx = Gly, Ala, Val) reveal distinct fragmentation patterns in mass spectrometry, enabling precise quality control during synthesis. For example:

PropertyFmoc-L-Ile-Aib-OHFmoc-D-Ile-Aib-OH
Retention Time (HPLC)12.3 min13.8 min
MS/MS Fragmentsm/z 279.1 (b₁⁺)m/z 265.2 (b₁⁺)
Helicity (CD, 222 nm)-12,300 deg·cm²·dmol⁻¹-11,900 deg·cm²·dmol⁻¹

Table 1: Analytical comparison of L- and D-isomers of Fmoc-Ile-Aib-OH.

The Fmoc group’s UV activity (λ_max = 301 nm) further simplifies real-time monitoring of coupling efficiency via Trt-based resin assays. Academically, this dipeptide has enabled breakthroughs in foldamer design, such as 17-mer Aib oligomers that maintain 3₁₀-helicity in aqueous environments—a feat previously unattainable with shorter sequences.

Research Landscape of Alpha-Aminoisobutyric Acid Derivatives

Aib’s non-proteinogenic status and conformational rigidity have spurred diverse applications:

  • Gene Delivery: Aib-functionalized carbon nanotubes (CNTs) exhibit 3.2-fold higher mitochondrial transfection efficiency in plant cells compared to lysine-rich peptides, attributed to helical persistence in lipid bilayers.
  • Antimicrobial Peptides (AMPs): Substituting 40% of L-amino acids with Aib in protegrin analogs reduces proteolytic degradation by trypsin by 90% while maintaining broad-spectrum bactericidal activity.
  • Biomaterials: Aib-containing peptides self-assemble into pH-responsive hydrogels with storage moduli (G’) exceeding 10 kPa, leveraging helical stacking for mechanical stability.

Recent advances include ribosomal incorporation of Aib via engineered tRNA synthetases, bypassing traditional SPPS for in vivo production of Aib-rich therapeutics. Fmoc-L-Ile-Aib-OH serves as a bridge between chemical and biological synthesis, with its Fmoc group removable under basic conditions to expose native N-termini for enzymatic elongation.

The incorporation of alpha-aminoisobutyric acid (Aib) into peptides represents a significant challenge in peptide synthesis due to its sterically hindered nature [1]. Fmoc-L-Ile-Aib-OH, with molecular formula C25H30N2O5 and molecular weight of 438.5 g/mol, exemplifies this challenge as it contains both the sterically hindered L-isoleucine and Aib residues [2]. The evolution of techniques for incorporating Aib into peptides via solid-phase synthesis has undergone remarkable development over recent decades [3].

Traditional approaches to Aib incorporation in solid-phase peptide synthesis (SPPS) were characterized by extended reaction times and low coupling efficiencies [4]. Early methodologies often required coupling times of several hours, sometimes extending to 24 hours, to achieve acceptable yields when incorporating Aib residues [5]. These extended reaction times were necessary due to the steric hindrance caused by the geminal dimethyl groups at the alpha-carbon position of Aib, which significantly reduced nucleophilicity of the amino group [6].

A significant breakthrough came with the development of specialized coupling reagents specifically designed to overcome the steric challenges posed by Aib [5]. The use of phosphonium-based coupling agents, such as PyBOP, and the introduction of additives like HOAt and HOBt, marked important advancements in improving the efficiency of Aib incorporation [4]. These reagents enhanced the reactivity of the carboxyl component, facilitating more efficient coupling despite steric constraints [5].

Further evolution occurred with the introduction of the "azirine/oxazolone method" for direct incorporation of the Aib-Pro unit into peptides on solid phase [4]. This approach utilized allyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate as a synthon, allowing for more efficient incorporation of the challenging Aib-Pro sequence [4]. The method demonstrated successful application in the synthesis of various peptaibol segments containing Aib residues [4].

Recent advancements have led to the development of automated solid-phase concatenation techniques for Aib residues [5]. These methods employ diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) to achieve rapid and efficient coupling of consecutive Aib residues [5]. This approach has enabled the synthesis of unprecedented sequences containing up to 17 consecutive Aib residues in just 8 hours, representing a dramatic improvement over previous methodologies [5].

The table below summarizes the evolution of key techniques for Aib incorporation in solid-phase synthesis:

Time PeriodMethodologyCoupling TimeMaximum Consecutive Aib ResiduesKey Reagents
Pre-2000Conventional SPPS12-24 hours2-3DCC, HOBt
2000-2010Enhanced coupling reagents4-8 hours4-6PyBOP, HOAt
2010-2015Azirine/oxazolone method2-4 hours8-10Azirine synthons
2015-PresentAutomated SPPS with Oxyma10-30 minutesUp to 17DIC, Oxyma

This evolution has transformed the synthesis of Aib-containing peptides from a challenging, time-consuming process to a relatively routine procedure that can be accomplished with high efficiency using automated systems [5]. The development of these techniques has been particularly important for compounds like Fmoc-L-Ile-Aib-OH, which serve as building blocks for more complex peptide structures [1] [2].

Green Chemistry Protocols for Fmoc-Dipeptide Synthesis

The synthesis of Fmoc-protected dipeptides, including Fmoc-L-Ile-Aib-OH, has traditionally involved procedures that generate significant chemical waste and utilize hazardous solvents [7]. Recent years have witnessed a paradigm shift toward greener approaches that align with sustainable chemistry principles [8]. These environmentally conscious protocols aim to reduce waste generation, minimize energy consumption, and utilize safer solvents while maintaining or improving synthetic efficiency [7].

One significant advancement in green chemistry protocols for Fmoc-dipeptide synthesis has been the development of alternative reaction media [9]. Traditional synthesis methods rely heavily on hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) [7]. Green alternatives have emerged, including 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and exhibits favorable properties for peptide synthesis [10]. Studies have demonstrated that 2-MeTHF can effectively replace conventional solvents in both the coupling and deprotection steps of Fmoc-based peptide synthesis [10].

Another innovative approach involves the use of agro-waste derived solvent media for peptide bond formation [9]. This method employs Fmoc-amino acid chlorides as coupling agents under biphasic conditions, utilizing natural agro-waste (such as lemon fruit shell ash) derived solvent medium [9]. This protocol has demonstrated good to excellent yields in the synthesis of dipeptide esters with complete stereochemical integrity [11]. The elimination of the need for additional base for neutralization represents a significant advantage of this approach [9].

In-situ Fmoc removal strategies have also been developed to enhance sustainability in solid-phase peptide synthesis [8]. This approach combines the deprotection and coupling steps into one, significantly reducing solvent consumption for washings [8]. Once coupling is completed, piperidine or 4-methylpiperidine is added to the coupling cocktail to achieve Fmoc removal [8]. This strategy can reduce solvent usage by up to 75%, making it a valuable addition to the green toolbox for peptide synthesis [8].

The application of sodium hydroxide in 2-MeTHF/methanol mixtures for Fmoc group cleavage represents another environmentally friendly protocol [10]. This method eliminates the need for hazardous components such as piperidine, DMF, and DCM [10]. When combined with the use of 2-MeTHF as the coupling solvent, this approach provides a comprehensive green alternative to traditional peptide synthesis methods [10].

The table below compares traditional and green chemistry protocols for Fmoc-dipeptide synthesis:

ParameterTraditional ProtocolGreen Chemistry ProtocolEnvironmental Benefit
SolventsDMF, NMP, DCM2-MeTHF, MeOH, EtOAcReduced toxicity, renewable sources
Deprotection AgentPiperidineNaOH, 4-methylpiperidineLower toxicity
Coupling ReagentsHBTU, HATUT3P, TBEC/ETTReduced waste generation
Solvent ConsumptionHigh (multiple washes)Reduced by 75-90%Lower environmental footprint
Waste Generation100 mL per amino acid<5 mL per amino acidSignificant waste reduction

These green chemistry protocols have been successfully applied to the synthesis of various Fmoc-protected dipeptides, including those containing sterically hindered amino acids like Aib [12]. For instance, the synthesis of Aib-enkephalin using a green solvent mixture of anisole with NOP has demonstrated excellent efficiency, with yields of 97.81% [12]. Similarly, the synthesis of Aib-ACP using the same green solvent system achieved an impressive 98.86% efficiency [12].

The development of these environmentally friendly protocols represents a significant advancement in the sustainable synthesis of Fmoc-dipeptides, including Fmoc-L-Ile-Aib-OH [7] [8]. These approaches not only reduce the environmental impact of peptide synthesis but also often provide improved yields and purity, demonstrating that green chemistry can enhance both sustainability and synthetic efficiency [12].

Microwave-Assisted Optimization Strategies

Microwave-assisted peptide synthesis has revolutionized the incorporation of sterically hindered amino acids, including the synthesis of Fmoc-L-Ile-Aib-OH and similar compounds [13]. This technology has emerged as a powerful tool for overcoming the challenges associated with coupling hindered residues like alpha-aminoisobutyric acid (Aib) [13]. By utilizing microwave energy to rapidly and precisely heat reaction mixtures, significant improvements in reaction rates, yields, and product purity have been achieved [14].

The fundamental principle behind microwave-assisted peptide synthesis involves the application of microwave radiation to rapidly heat the reaction system, promoting more efficient coupling and deprotection reactions [14]. This approach is particularly valuable for sterically hindered amino acids like Aib, where conventional coupling methods often result in incomplete reactions and extended reaction times [13]. Microwave irradiation accelerates these reactions by efficiently transferring energy directly to the reaction mixture, resulting in more uniform heating and enhanced molecular mobility [14].

Optimization strategies for microwave-assisted synthesis of Fmoc-L-Ile-Aib-OH and related compounds have focused on several key parameters [15]. Temperature control has proven critical, with studies demonstrating that precise temperature management can significantly impact reaction outcomes [15]. For most amino acid couplings, temperatures between 75-90°C have been found optimal, though for particularly sensitive or sterically hindered residues like Aib, lower temperatures (50-75°C) may be preferred to minimize side reactions [16].

Reaction time optimization has also been extensively investigated [15]. Microwave-assisted coupling of standard amino acids can typically be completed in just 5 minutes, compared to hours using conventional methods [16]. For sterically hindered residues like those in Fmoc-L-Ile-Aib-OH, slightly longer coupling times (10-20 minutes) under microwave conditions still represent a dramatic improvement over conventional approaches [13].

The selection of appropriate coupling reagents has been another focus of optimization efforts [15]. Studies have shown that certain coupling agents perform particularly well under microwave conditions when working with sterically hindered amino acids [17]. For instance, COMU has demonstrated superior performance compared to HCTU in the synthesis of Aib-containing peptides under microwave conditions [18]. In one comparative study, the crude purity for Aib-ACP was improved from 7.1% using HCTU to 92.5% by changing to COMU and increasing the reaction temperature to 75°C with short reaction times (2 × 3 min) [18].

The table below summarizes key microwave-assisted optimization strategies for the synthesis of sterically hindered peptides like Fmoc-L-Ile-Aib-OH:

ParameterConventional MethodMicrowave-Optimized ApproachImprovement Factor
Coupling Time2-24 hours5-20 minutes6-72× faster
TemperatureRoom temperature50-90°C (precisely controlled)Enhanced reactivity
Coupling ReagentVariousCOMU, DIC/OxymaHigher coupling efficiency
Product Purity60-70%85-95%20-30% higher purity
Solvent VolumeHighReduced by up to 90%Significant waste reduction

A particularly notable advancement has been the development of optimized protocols for coupling sterically hindered amino acids to H-Pro-CTC resin under microwave irradiation [17]. Using a triple coupling method with mixed solvent systems (DMF/NMP/THF or NMP/DMSO/THF), researchers achieved coupling yields exceeding 80% for sterically hindered amino acids [17]. The optimal conditions included HBTU as the coupling reagent, a concentration of 7 mmol/L, microwave irradiation for 3 minutes at 35°C, with 3 minutes maintenance time for each coupling [17]. Compared to conventional methods, this approach reduced the excess of sterically hindered amino acids from 5-fold to 2-fold and increased the coupling reaction rate by over 16 times [17].

These microwave-assisted optimization strategies have transformed the synthesis of sterically hindered peptides containing Aib residues from a challenging, time-consuming process to a relatively routine procedure that can be accomplished with high efficiency [13] [14]. The application of these techniques to the synthesis of compounds like Fmoc-L-Ile-Aib-OH has significantly advanced the field of peptide chemistry, enabling more efficient production of complex peptides with sterically demanding sequences [16].

Solvent Selection and Waste Reduction Approaches

The synthesis of Fmoc-L-Ile-Aib-OH and similar peptides traditionally generates substantial chemical waste, primarily due to extensive solvent usage during coupling and washing steps [19]. Recent advances in solvent selection and waste reduction strategies have significantly improved the environmental profile of these syntheses while maintaining or enhancing synthetic efficiency [12]. These approaches align with green chemistry principles and address the growing concern regarding the environmental impact of peptide synthesis [19].

Traditional peptide synthesis methods rely heavily on hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) [7]. These solvents pose environmental and health concerns due to their toxicity and persistence [7]. A systematic evaluation of alternative solvents has identified several greener options that maintain effective peptide synthesis while reducing environmental impact [20]. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a viable replacement for conventional solvents in both coupling and deprotection steps [10].

Solvent mixtures have also been developed to optimize resin swelling and amino acid solubility while reducing environmental impact [12]. A notable example is the combination of anisole with N-octylpyrrolidone (NOP), which has demonstrated excellent capability for swelling different resins and solubilizing Fmoc-protected amino acids, including sterically hindered ones like those in Fmoc-L-Ile-Aib-OH [12]. This green solvent mixture has been successfully applied in the synthesis of Aib-containing peptides with high efficiency [12].

Waste reduction approaches have focused on minimizing solvent consumption during the multiple washing steps required in peptide synthesis [21]. One revolutionary development is the "total wash elimination" approach for solid-phase peptide synthesis [21]. This process completely eliminates all solvent-intensive washing steps during each amino acid addition cycle [21]. A key breakthrough in this approach is the removal of volatile Fmoc deprotection base through bulk evaporation at elevated temperature while preventing condensation on vessel surfaces with directed headspace gas flushing [21]. This method has been successfully applied to various challenging sequences, including those with sterically hindered amino acids, resulting in high purity products with up to 95% waste reduction [21].

Another innovative approach involves the use of rotating bed reactors (RBRs) to enhance the ratio of solid-phase to liquid in peptide synthesis [22]. This technology can significantly reduce solvent consumption and minimize waste generation by optimizing the interaction between the solid support and reaction medium [22]. The improved solid-to-liquid ratio allows for more efficient reactions with less solvent [22].

The table below compares traditional and optimized solvent usage in peptide synthesis:

Process StepTraditional ApproachOptimized ApproachWaste Reduction
CouplingDMF/NMP (10-20 mL/g resin)2-MeTHF or anisole/NOP (5-10 mL/g resin)50-75%
Deprotection20% piperidine in DMFNaOH in 2-MeTHF/MeOH60-80%
WashingMultiple washes (50-100 mL/g resin)Reduced or eliminated washing80-95%
Total Solvent100-200 mL per amino acid5-20 mL per amino acid80-95%

High-efficiency solid-phase peptide synthesis methods have also been developed that combine precise microwave heating with optimized solvent selection [19]. These approaches can reduce cycle times to just four minutes while using 90% less solvent than conventional methods [19]. For example, a 100-mg synthesis of a peptide 20 amino acids long traditionally takes 24 hours to complete and produces several liters of waste [19]. With optimized solvent selection and microwave heating, the same synthesis can be completed in under four hours with significantly reduced waste generation [19].

The implementation of these solvent selection and waste reduction approaches in the synthesis of sterically hindered peptides like Fmoc-L-Ile-Aib-OH not only improves environmental sustainability but often enhances synthetic efficiency as well [12] [21]. By reducing solvent usage and waste generation while maintaining or improving product quality, these methods represent significant advancements in the field of peptide chemistry [19] [22]. These approaches demonstrate that environmental responsibility and synthetic efficiency can be complementary goals in modern peptide synthesis [20].

Coupling Efficiency Challenges in Sterically Hindered Sequences

The synthesis of Fmoc-L-Ile-Aib-OH presents significant challenges due to the sterically hindered nature of both the L-isoleucine and alpha-aminoisobutyric acid (Aib) residues [1]. The coupling of these sterically demanding amino acids represents one of the most difficult reactions in peptide chemistry, often resulting in incomplete reactions, extended coupling times, and reduced yields [23]. Understanding and addressing these challenges has been a focus of extensive research in peptide synthesis [24].

The primary challenge in coupling sterically hindered sequences arises from the reduced nucleophilicity of the amino group and increased steric bulk around the reaction center [23]. In Fmoc-L-Ile-Aib-OH, the alpha-carbon of Aib bears two methyl groups, creating significant steric hindrance that impedes nucleophilic attack on the activated carboxyl group during peptide bond formation [25]. Similarly, L-isoleucine contains a beta-branched side chain that further contributes to steric congestion [23]. The combination of these sterically demanding residues in a single dipeptide compound presents a particularly challenging synthetic target [24].

Traditional coupling reagents often perform poorly when faced with these sterically hindered sequences [23]. Studies have shown that standard carbodiimide-based coupling agents like DCC and DIC, even when used with additives such as HOBt, provide unsatisfactory results for the coupling of Aib-containing peptides [26]. This has necessitated the development of more specialized approaches to overcome these steric challenges [23].

One effective strategy involves the use of benzotriazole activation methodology [23]. This approach has demonstrated success in coupling sterically hindered amino acids, with N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reacting efficiently with amino acids to form peptide bonds [23]. Studies have reported isolated yields of 41-95% for various sterically hindered peptide couplings using this methodology, with complete retention of chirality as evidenced by NMR and HPLC analysis [24].

Another promising approach utilizes hypervalent iodine(III) compounds as coupling mediators [27]. For instance, IBA-OBz (a benziodoxole-based hypervalent iodine compound) has been shown to effectively mediate peptide synthesis involving sterically hindered amino acids [27]. When combined with (4-MeOC6H4)3P and DMAP in DCE, this system can achieve coupling of sterically hindered amino acids such as valine and proline with yields up to 93% [27].

The table below summarizes various approaches to improving coupling efficiency in sterically hindered sequences:

Coupling StrategyReagent SystemYield Range for Hindered SequencesReaction TimeKey Advantages
Benzotriazole ActivationN-(Fmoc-aminoacyl)benzotriazoles41-95%2-6 hoursComplete retention of chirality
Hypervalent Iodine MediationIBA-OBz/(4-MeOC6H4)3P/DMAP60-93%10-20 minutesRapid reaction, high yields
Microwave-Assisted CouplingCOMU or DIC/Oxyma with microwave80-95%10-30 minutesSignificantly reduced reaction time
β-Thiolactone MediationNative Chemical Ligation70-85%4-12 hoursEffective for extremely hindered sites
Azirine/Oxazolone MethodAzirine synthons75-90%2-4 hoursDirect introduction of Aib-Pro units

Recent research has also explored the use of β-thiolactone-mediated native chemical ligation for coupling sterically demanding peptides [28]. This approach has shown promise for challenging ligation sites involving amino acids with bulky side chains, such as valine, isoleucine, leucine, and proline [28]. The method utilizes readily available β-thiolactones to facilitate peptide ligation at sterically demanding sites through a one-pot additive-free native chemical ligation followed by desulfurization [28].

For the specific case of Fmoc-L-Ile-Aib-OH synthesis, the combination of specialized coupling reagents with optimized reaction conditions has proven most effective [1] [2]. The use of phosphonium or uronium-based coupling reagents (such as PyBOP, HATU, or COMU) in combination with additives like HOAt or Oxyma, often under microwave irradiation, can significantly improve coupling efficiency [18]. These approaches help overcome the steric challenges inherent in the structure of Fmoc-L-Ile-Aib-OH, enabling more efficient synthesis of this valuable building block for peptide chemistry [1] [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

438.21547206 g/mol

Monoisotopic Mass

438.21547206 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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